

Stability of PF-06843195 in solution and storage conditions

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Compound of Interest		
Compound Name:	PF-06843195	
Cat. No.:	B8216121	Get Quote

PF-06843195 Stability and Storage: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective PI3Kα inhibitor, **PF-06843195**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **PF-06843195**?

A1: For long-term storage, solid **PF-06843195** should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.

Q2: How should I prepare and store stock solutions of **PF-06843195**?

A2: It is highly recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] When preparing the solution, ultrasonic agitation and warming to 60°C may be necessary to achieve complete dissolution.[1]



Q3: What is the solubility of PF-06843195 in common solvents?

A3: **PF-06843195** has a high solubility in DMSO, reaching up to 62.5 mg/mL (125.39 mM) with the aid of ultrasonication and warming.[1] For in vivo studies, specific formulations are required to achieve the desired concentration and maintain stability.

Q4: Are there established protocols for preparing **PF-06843195** for in vivo experiments?

A4: Yes, two common protocols for preparing **PF-06843195** for in vivo administration are:

- Aqueous-based formulation: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of at least 2.08 mg/mL.
- Oil-based formulation: A solution of 10% DMSO in 90% corn oil can also achieve a solubility of at least 2.08 mg/mL.

For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.

Q5: What is the known mechanism of action for **PF-06843195**?

A5: **PF-06843195** is a highly selective inhibitor of the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K α). It functions by binding to the ATP-binding site of the kinase, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation observed in stock solution upon thawing.	Repeated freeze-thaw cycles.	Aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
Inconsistent experimental results.	Degradation of PF-06843195 in solution.	Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid prolonged storage of dilute aqueous solutions.
Difficulty dissolving solid PF-06843195 in DMSO.	Insufficient energy to break the crystal lattice.	Use ultrasonication and gentle warming (up to 60°C) to aid dissolution in DMSO. Ensure the DMSO is of high purity and anhydrous.
Phase separation or precipitation in in vivo formulation.	Improper mixing or exceeding solubility limits.	Add each solvent component sequentially and ensure complete mixing before adding the next. If precipitation occurs, gentle heating and sonication can be attempted. Prepare the formulation fresh before each use.

Data Summary

Table 1: Recommended Storage Conditions for PF-06843195



Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
4°C	2 years	
In Solvent (e.g., DMSO)	-80°C	6 months
-20°C	1 month	

Table 2: Solubility of PF-06843195

Solvent/Formulation	Solubility	Notes
DMSO	62.5 mg/mL (125.39 mM)	Ultrasonic and warming to 60°C may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.17 mM)	For in vivo use.
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.17 mM)	For in vivo use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh the required amount of solid **PF-06843195** (Molecular Weight: 498.46 g/mol). For example, for 1 mL of a 10 mM solution, weigh 4.98 mg.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
- Solubilization: If necessary, sonicate the solution in a water bath and gently warm to 60°C until the solid is completely dissolved.
- Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C or -20°C.

Protocol 2: General Procedure for Forced Degradation Studies



Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

- Preparation of Stock Solution: Prepare a stock solution of **PF-06843195** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
- Stress Conditions:
 - Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.
 - Base Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature.
 - Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).
 - Photodegradation: Expose the drug solution to UV and visible light according to ICH Q1B guidelines.
- Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
- Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its potential degradation products.

• Column Selection: A reversed-phase C18 column is a common starting point.



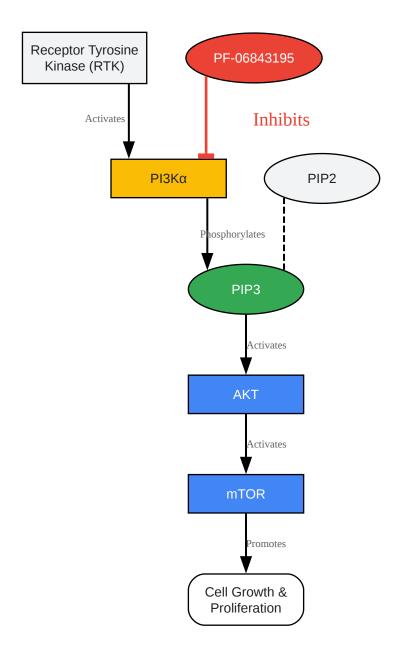




- Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
- Detection: UV detection at a wavelength where PF-06843195 and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
- Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during forced degradation studies.

Visualizations

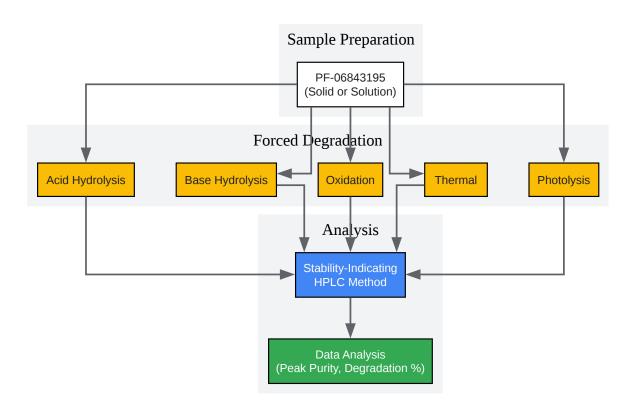




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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PF-06843195.





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Caption: General workflow for forced degradation studies of PF-06843195.

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References

- 1. medchemexpress.com [medchemexpress.com]
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